molecular formula C16H16ClNO8 B12792304 Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- CAS No. 56222-76-5

Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-

Cat. No.: B12792304
CAS No.: 56222-76-5
M. Wt: 385.75 g/mol
InChI Key: UFOYBOIIZHEXJG-LDWIPMOCSA-N
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Description

Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is a complex organic compound known for its significant biological and chemical properties. This compound is a derivative of glutamic acid, an important amino acid in the human body, and features a unique isochromanyl structure that contributes to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- typically involves multiple steps, starting with the preparation of the isochromanyl core. This core is synthesized through a series of reactions including chlorination, hydroxylation, and methylation. The final step involves the coupling of the isochromanyl core with glutamic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes various chemical reactions including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the gain of electrons or hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating neurological disorders and as an anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The compound’s unique structure allows it to bind to specific receptors and modulate their activity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ochratoxin A: A mycotoxin with a similar isochromanyl structure but different biological activity.

    Phenylalanine derivatives: Compounds with similar amino acid backbones but varying side chains.

Uniqueness

What sets Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- apart is its unique combination of the isochromanyl core and glutamic acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56222-76-5

Molecular Formula

C16H16ClNO8

Molecular Weight

385.75 g/mol

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H16ClNO8/c1-6-4-7-9(17)5-8(13(21)12(7)16(25)26-6)14(22)18-10(15(23)24)2-3-11(19)20/h5-6,10,21H,2-4H2,1H3,(H,18,22)(H,19,20)(H,23,24)/t6-,10+/m1/s1

InChI Key

UFOYBOIIZHEXJG-LDWIPMOCSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Origin of Product

United States

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